molecular formula C12H15NO B1326782 5-isopropoxy-2-methyl-1H-indole CAS No. 1134334-84-1

5-isopropoxy-2-methyl-1H-indole

Cat. No. B1326782
CAS RN: 1134334-84-1
M. Wt: 189.25 g/mol
InChI Key: SMWFFWFMKZGCNM-UHFFFAOYSA-N
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Description

“5-isopropoxy-2-methyl-1H-indole” is an organic compound belonging to the indole class . It has a molecular formula of C12H15NO and a molecular weight of 189.25 g/mol .


Molecular Structure Analysis

The molecular structure of “5-isopropoxy-2-methyl-1H-indole” consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The compound has a molecular formula of C12H15NO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-isopropoxy-2-methyl-1H-indole” include a density of 1.1±0.1 g/cm3, a boiling point of 313.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 5-isopropoxy-2-methyl-1H-indole, have been studied for their antiviral properties. Compounds with an indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole structure’s ability to bind with high affinity to multiple receptors makes it a valuable scaffold for developing new antiviral agents.

Anti-HIV Properties

Indole derivatives have also been investigated for their potential in treating HIV. Molecular docking studies of novel indolyl derivatives have been performed to assess their efficacy against HIV-1 . The indole core’s versatility allows for the creation of compounds that can interact with the virus’s replication machinery, offering a pathway for new treatments.

Anticancer Applications

The indole ring system is prevalent in compounds used for cancer treatment. Its presence in biologically active compounds has attracted attention for its therapeutic potential against cancer cells . Researchers are exploring various indole scaffolds to screen for pharmacological activities that could lead to effective cancer therapies.

Antimicrobial Effects

Indole derivatives exhibit antimicrobial activity, making them candidates for treating infections caused by bacteria, fungi, and other pathogens . The structural diversity of indole-based compounds allows for the targeting of different microbial mechanisms, contributing to the development of new antibiotics.

Anti-inflammatory Uses

The anti-inflammatory properties of indole derivatives are significant for the treatment of chronic inflammatory diseases . By modulating inflammatory pathways, these compounds can provide relief from symptoms and potentially halt disease progression.

Antioxidant Potential

Indoles have shown antioxidant activity, which is crucial in protecting cells from oxidative stress . This property is beneficial in preventing and treating diseases associated with free radical damage, such as neurodegenerative disorders.

properties

IUPAC Name

2-methyl-5-propan-2-yloxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-8(2)14-11-4-5-12-10(7-11)6-9(3)13-12/h4-8,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWFFWFMKZGCNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-isopropoxy-2-methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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